![molecular formula C5H8O B169661 5-Oxaspiro[2,3]hexane CAS No. 157-46-0](/img/structure/B169661.png)
5-Oxaspiro[2,3]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxaspiro[2,3]hexane: is a unique organic compound characterized by its spirocyclic structure, which consists of a cyclopropane ring fused to an oxetane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxaspiro[2,3]hexane typically involves the reaction of cyclopropylcarbinyl chloride with sodium methoxide in methanol. This reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the spirocyclic structure. The reaction conditions generally require a temperature of around 0°C to 25°C and a reaction time of several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Oxaspiro[2,3]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopropane derivatives.
Substitution: The compound reacts with hydrogen halides (e.g., hydrogen chloride, hydrogen bromide, hydrogen iodide) to form mixtures of halogenomethyl and hydroxymethyl derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium catalyst at elevated temperatures and pressures.
Substitution: Aqueous hydrogen halides at room temperature.
Major Products:
Oxidation: Oxetane derivatives.
Reduction: Cyclopropane derivatives.
Substitution: Halogenomethyl and hydroxymethyl derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Oxaspiro[2,3]hexane is used as a building block in organic synthesis, particularly in the preparation of complex spirocyclic compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing. The compound’s potential as a pharmacophore for drug development is being explored, particularly in the context of antimicrobial and anticancer agents .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it suitable for applications in polymer chemistry and materials science .
Mécanisme D'action
The mechanism of action of 5-Oxaspiro[2,3]hexane involves its interaction with various molecular targets, depending on the specific chemical reactions it undergoes. For example, in substitution reactions with hydrogen halides, the compound forms intermediates that undergo rearrangement to yield the final products. The molecular pathways involved in these reactions include nucleophilic substitution and molecular rearrangement .
Comparaison Avec Des Composés Similaires
Spiro[2.4]heptane: Another spirocyclic compound with a cyclopropane ring fused to a larger ring.
Spiro[3.4]octane: A spirocyclic compound with a cyclopropane ring fused to an eight-membered ring.
Spiro[4.5]decane: A spirocyclic compound with a cyclopropane ring fused to a ten-membered ring.
Uniqueness: 5-Oxaspiro[2,3]hexane is unique due to its specific spirocyclic structure, which includes an oxetane ring. This structure imparts distinct chemical reactivity and properties, making it valuable for specialized applications in research and industry. The presence of the oxetane ring differentiates it from other spirocyclic compounds, which may have different ring sizes and functional groups .
Propriétés
IUPAC Name |
5-oxaspiro[2.3]hexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-2-5(1)3-6-4-5/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXCGGSGVVDINA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12COC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
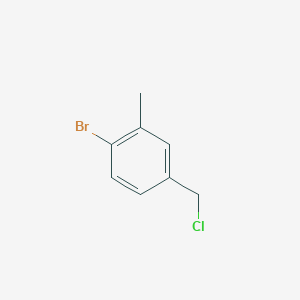
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile](/img/structure/B169581.png)
![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B169583.png)
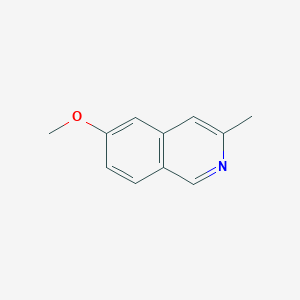
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one](/img/structure/B169586.png)
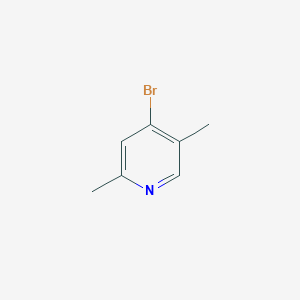
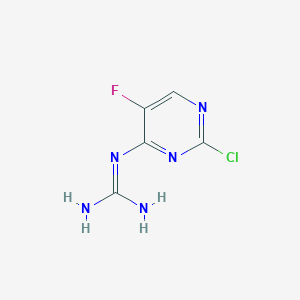
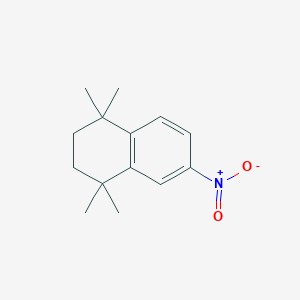
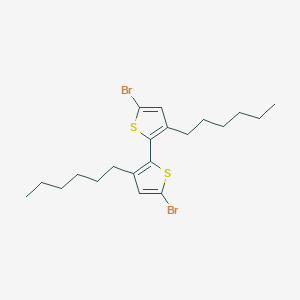
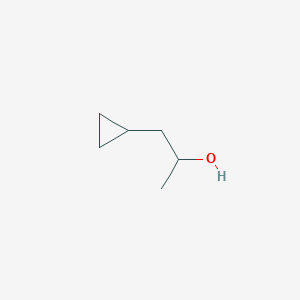
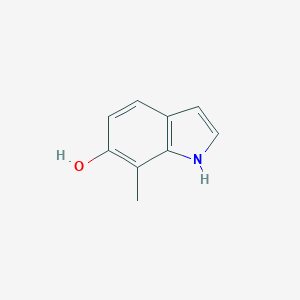
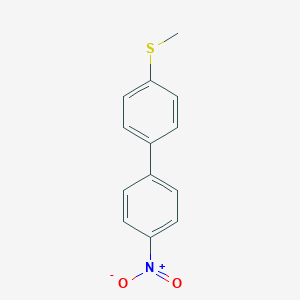
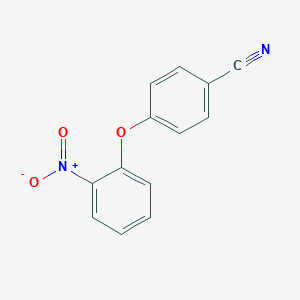
![9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline](/img/structure/B169616.png)
